molecular formula C27H19Cl3F3N2O3PS B3042850 Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate CAS No. 680214-52-2

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate

Cat. No.: B3042850
CAS No.: 680214-52-2
M. Wt: 645.8 g/mol
InChI Key: XPLWGTFXLWAOFM-UHFFFAOYSA-N
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Description

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a complex organophosphorus compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

    Diphenyl methylphosphonate: An intermediate in the synthesis of organophosphorus compounds.

    Diphenyl chlorophosphonate: Used in the synthesis of other phosphorus-containing compounds.

Uniqueness

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is unique due to its specific combination of halogen atoms and the phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a complex phosphonate compound with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, inhibitory effects on serine proteases, and application in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C27H19Cl3F3N2O3PS
  • Molecular Weight : 645.84 g/mol
  • CAS Number : [not provided]

The compound features a diphenyl phosphonate moiety, which is known for its reactivity with serine residues in active sites of enzymes.

Diphenyl phosphonates interact with serine proteases by forming a covalent bond with the serine hydroxyl group at the active site. This interaction leads to the formation of a phosphonate ester, effectively inhibiting enzyme activity. The stereochemistry of the phosphonate plays a crucial role in its reactivity; specifically, the (R)-enantiomer demonstrates significantly higher potency compared to the (S)-enantiomer against serine proteases like chymotrypsin .

Biological Activity and Inhibition Studies

  • Inhibition of Serine Proteases :
    • Studies have shown that diphenyl phosphonates can serve as mechanism-based inhibitors for various serine proteases, including trypsin-like proteases and granzyme A. For instance, specific derivatives have been synthesized and evaluated for their inhibitory potency against these enzymes .
    • Among synthesized compounds, Z-(4-AmPhe)P(OPh)₂ was identified as a potent inhibitor for granzyme A, while Z-LysP(OPh)₂ showed effectiveness against granzyme K and tryptase .
  • Stereochemical Effects :
    • The configuration of the phosphorus atom significantly influences the biological activity. The (R)-enantiomer has been demonstrated to effectively inactivate chymotrypsin and can be reactivated more readily than its (S)-counterpart .

Case Studies

  • Study on Chymotrypsin :
    A study evaluated the selective modification of chymotrypsin by epimeric dipeptidyl derivatives containing diphenyl phosphonate moieties. The (R)-epimer exhibited superior inactivation capabilities compared to the (S)-epimer, highlighting the importance of stereochemistry in therapeutic applications .
  • Granzyme Inhibition :
    A series of amino acid and peptidyl diphenyl phosphonate esters were synthesized to identify selective inhibitors for various granzyme proteases. The results indicated that certain derivatives were more effective than others, paving the way for potential therapeutic agents in cancer treatment where granzyme activity is implicated .

Summary Table of Biological Activity

CompoundTarget EnzymeInhibition TypePotency
Z-(4-AmPhe)P(OPh)₂Granzyme ACompetitiveHigh
Z-LysP(OPh)₂Granzyme KCompetitiveModerate
(R)-epimerChymotrypsinMechanism-basedVery High

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19Cl3F3N2O3PS/c28-18-12-13-21(23(30)16-18)25(35-26(40)34-24-15-17(27(31,32)33)11-14-22(24)29)39(36,37-19-7-3-1-4-8-19)38-20-9-5-2-6-10-20/h1-16,25H,(H2,34,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLWGTFXLWAOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19Cl3F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Reactant of Route 2
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Reactant of Route 3
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Reactant of Route 4
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Reactant of Route 5
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Reactant of Route 6
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate

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